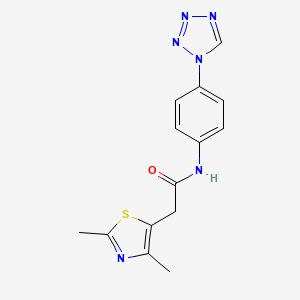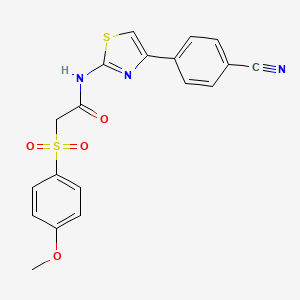
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of molecules related to "N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide" encompasses a broad spectrum of chemical and pharmacological research. These compounds are often explored for their potential in therapeutic applications, such as anticonvulsant, anticancer, and anti-inflammatory properties, due to their complex molecular structures and reactivity patterns.
Synthesis Analysis
Synthesis of similar thiazole and acetamide derivatives typically involves multi-step chemical processes, including nucleophilic substitution reactions, amidation using coupling agents like EDC and HOBt, and sometimes cyclization reactions to form heterocyclic structures (Gouda, 2014). These methods highlight the versatility of the acetamide group as a synthon in heterocyclic synthesis, facilitating the introduction of various functional groups to achieve the desired molecular complexity.
Molecular Structure Analysis
Molecular structure analysis of closely related compounds involves spectroscopic techniques (IR, NMR, and mass spectrometry) and X-ray crystallography. For instance, the X-ray structure and spectroscopic characterization of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide provide insight into the molecular geometry, confirming the presence of distinct functional groups and their spatial arrangement (Inkaya et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of similar molecules often involves interactions with biological targets, such as enzymes or receptors, which can be attributed to their functional groups. For example, sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase and urease, showcasing the importance of the sulfonamide moiety in modulating biological activity (Abbasi et al., 2018).
科学的研究の応用
Anticonvulsant Agents
- Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. A specific derivative, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, exhibited significant anticonvulsive effects (Farag et al., 2012).
Antimicrobial Agents
- Various heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds have shown promising results in both antibacterial and antifungal activities (Darwish et al., 2014).
Anti-Inflammatory and Antioxidant Properties
- Novel thiazole derivatives have been developed with significant anti-inflammatory and antioxidant activities. Some compounds demonstrated both these properties, indicating potential therapeutic applications (Koppireddi et al., 2013).
Anticancer and Antiviral Activities
- Certain derivatives, such as 2-pyrazoline-substituted 4-thiazolidinones, have shown selective inhibition of leukemia cell lines and high activity against specific virus strains, indicating potential applications in cancer and antiviral therapies (Havrylyuk et al., 2013).
Crystal Structure Analysis
- The crystal structures of certain acetamides related to this compound have been described, which is crucial for understanding their molecular interactions and potential in drug development (Galushchinskiy et al., 2017).
特性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)12-18(23)22-19-21-17(11-27-19)14-4-2-13(10-20)3-5-14/h2-9,11H,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOQXHUJWSJTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)
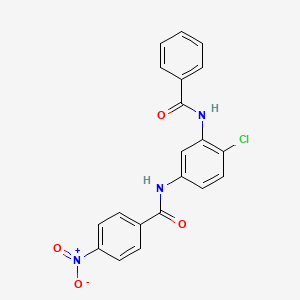


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)
![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)
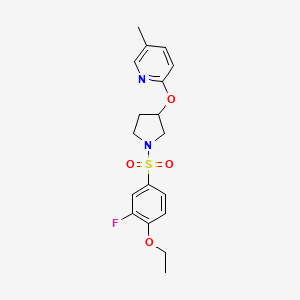
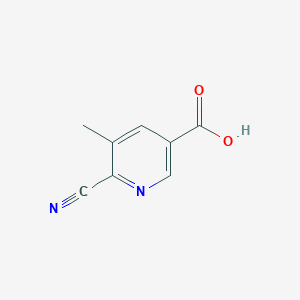

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)
